N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and benzimidazole derivatives, have been reported to interact with various targets including dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of various enzymes, thereby disrupting essential biological processes in the target organisms . The compound’s interaction with its targets may lead to changes in cellular processes, potentially leading to cell death in the case of antimicrobial or anticancer activity.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to dna replication, protein synthesis, and energy metabolism .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may induce cell death in target organisms or cells, potentially through mechanisms such as disruption of dna replication, inhibition of protein synthesis, or interference with energy metabolism .
Preparation Methods
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methoxy group: This step involves the methylation of the benzothiazole derivative using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the phenoxy group: This can be done through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a phenol derivative.
Formation of the acetamide linkage: This involves the reaction of the benzothiazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Introduction of the pyridin-3-ylmethyl group: This final step involves the reaction of the intermediate compound with a pyridine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-tubercular, anti-inflammatory, and analgesic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications:
Comparison with Similar Compounds
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can be compared with other benzothiazole derivatives, such as:
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide: This compound has similar structural features but different substituents, leading to distinct biological activities.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Another benzothiazole derivative with potential anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-10-5-11-19-21(18)24-22(29-19)25(14-16-7-6-12-23-13-16)20(26)15-28-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUSYAZVISIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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